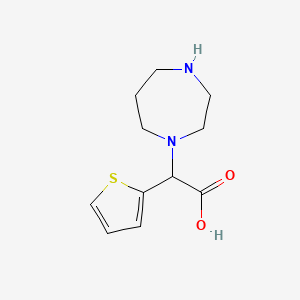
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid is an organic compound that features a diazepane ring and a thienyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Attachment of the Thienyl Group: The thienyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and other reduced derivatives.
Substitution: Various substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,4-Diazepan-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a thienyl group.
2-(1,4-Diazepan-1-yl)-2-(2-furyl)acetic acid: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
2-(1,4-Diazepan-1-yl)-2-(2-thienyl)acetic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to phenyl or furyl analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16N2O2S |
|---|---|
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
2-(1,4-diazepan-1-yl)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C11H16N2O2S/c14-11(15)10(9-3-1-8-16-9)13-6-2-4-12-5-7-13/h1,3,8,10,12H,2,4-7H2,(H,14,15) |
Clave InChI |
PDDBLXWUQLQICX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C(C2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



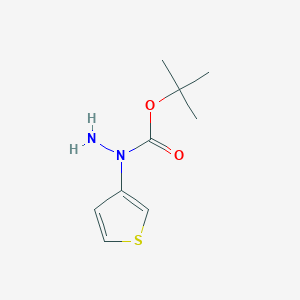
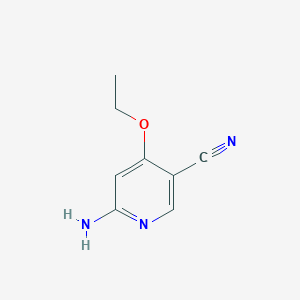
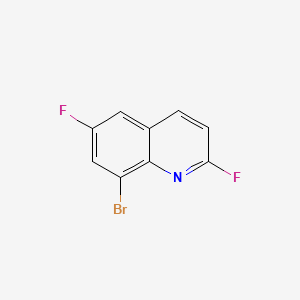
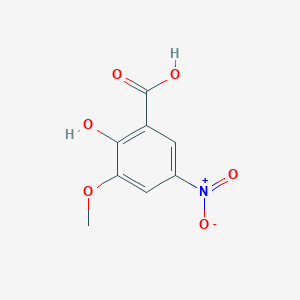
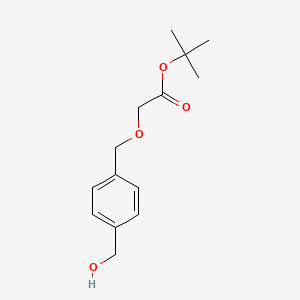
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
![tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)

![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)

![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13903059.png)
